molecular formula C20H24N10O12P2 B159707 Cyclic di-AMP CAS No. 126877-05-2

Cyclic di-AMP

Cat. No. B159707
M. Wt: 658.4 g/mol
InChI Key: PDXMFTWFFKBFIN-XPWFQUROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic di-AMP (c-di-AMP) is a second messenger molecule that has been found in various bacteria and archaea. It plays a crucial role in regulating various cellular processes, including cell growth, division, and stress response. C-di-AMP has gained significant attention in recent years due to its potential applications in the field of biotechnology and medical research.

Scientific Research Applications

Allosteric Regulation and Metabolic Enzyme Function

Cyclic di-AMP (c-di-AMP) is identified as an allosteric regulator affecting metabolic enzyme functions. For instance, it has been found to interact with the central metabolic enzyme pyruvate carboxylase in the pathogen Listeria monocytogenes. This interaction takes place at an allosteric regulatory site, significantly distant from the active site, indicating a complex regulatory mechanism. Mutations at this site disrupted c-di-AMP binding and consequently influenced the catalytic activity of the enzyme. Furthermore, depletion of c-di-AMP resulted in altered metabolic activities, affecting bacterial growth and infection outcomes (Sureka et al., 2014).

Riboswitch Sensing and Gene Regulation

Riboswitches are segments of mRNA molecules that bind small molecules, thereby altering gene expression. C-di-AMP has been observed to interact with a class of riboswitches known as ydaO, which is associated with genes involved in cell wall metabolism, osmotic stress responses, and sporulation. These riboswitches respond to c-di-AMP with high specificity and affinity, indicating a regulatory mechanism where c-di-AMP plays a critical role in controlling a wide range of physiological processes (Nelson et al., 2013).

Structural Insights and Binding Mechanisms

The structural understanding of c-di-AMP’s interactions and functions has expanded significantly. It is implicated in a variety of cellular processes including osmotic pressure maintenance, DNA damage response, biofilm formation, and immune response activation. Various crystal structures have showcased the tertiary structures of domains regulating c-di-AMP synthesis and signaling. These studies highlight the diversity of c-di-AMP's interactions, involving non-covalent interactions with receptor proteins, and provide insights into the specificity of c-di-AMP binding (He et al., 2020).

Role in Host-Pathogen Interactions

C-di-AMP plays a crucial role in host-pathogen interactions, particularly in the manipulation of the host's immune response by bacterial pathogens. It is recognized by host cells, triggering innate immune responses. The balance of c-di-AMP inside bacterial cells is vital, as its quantity can modulate the host response, either by avoiding immune recognition or by overloading specific immune pathways (Devaux et al., 2018).

properties

IUPAC Name

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXMFTWFFKBFIN-XPWFQUROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317771
Record name Cyclic-di-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclic di-AMP

CAS RN

54447-84-6
Record name Cyclic-di-AMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54447-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic-di-AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclic-di-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIC-DI-AMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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